5-Amino-2-pyridin-2-ylbenzonitrile
Description
5-Amino-2-pyridin-2-ylbenzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with an amino group at position 5 and a pyridin-2-yl moiety at position 2. The pyridine ring enhances hydrogen-bonding capabilities, while the nitrile group offers versatility for further functionalization.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-amino-2-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H9N3/c13-8-9-7-10(14)4-5-11(9)12-3-1-2-6-15-12/h1-7H,14H2 |
InChI Key |
QBLRJFJFXQGGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Amino-2-chloropyridine (CAS 5350-93-6)
- Structure: Benzene ring replaced by pyridine; chlorine at position 2 instead of pyridin-2-yl, amino at position 3.
- Molecular Formula : C₅H₅ClN₂ (vs. C₁₁H₈N₄ for the target compound).
- Lower molecular weight (144.56 g/mol vs. ~196.21 g/mol) likely decreases hydrophobicity.
2-Chloro-5-cyanopyridine (CAS 33252-28-7)
- Structure : Pyridine core with nitrile at position 5 and chlorine at position 2.
- Molecular Formula : C₆H₃ClN₂.
- Key Differences: Nitrile on pyridine vs. benzene alters electronic effects; pyridine’s electron-deficient nature may enhance nitrile reactivity. Lacks the amino group, reducing nucleophilicity at position 4. Applications: Used in cross-coupling reactions for agrochemicals .
5-Acetyl-2-cyanopyridine
- Structure : Acetyl group at position 5 and nitrile at position 2 on pyridine.
- Molecular Formula : C₈H₆N₂O.
- Key Differences: Acetyl (electron-withdrawing) vs. amino (electron-donating) substituent reverses electronic effects. Reduced solubility in polar solvents compared to amino-substituted analogs. Applications: Intermediate in synthesizing acetylated bioactive molecules .
Electronic and Reactivity Profiles
| Compound | Electron-Donating Group | Electron-Withdrawing Group | Reactivity Highlights |
|---|---|---|---|
| 5-Amino-2-pyridin-2-ylbenzonitrile | Amino (C-5) | Nitrile (C-1) | Enhanced nucleophilic aromatic substitution at C-5; nitrile allows cyanation or hydrolysis. |
| 5-Amino-2-chloropyridine | Amino (C-5) | Chlorine (C-2) | Chlorine facilitates Suzuki-Miyaura couplings; less stable to hydrolysis than nitriles. |
| 2-Chloro-5-cyanopyridine | None | Nitrile (C-5), Cl (C-2) | High electrophilicity at C-2 and C-5; prone to nucleophilic attack. |
| 5-Acetyl-2-cyanopyridine | None | Nitrile (C-2), Acetyl (C-5) | Acetyl stabilizes negative charge in intermediates; nitrile participates in cycloadditions. |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
A widely adopted strategy involves coupling 5-nitro-2-bromobenzonitrile with pyridin-2-ylboronic acid under Pd catalysis. The reaction proceeds in a tetrahydrofuran (THF)/water mixture (3:1) with Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2 eq) at 80°C for 12 h, achieving 78% yield of 5-nitro-2-pyridin-2-ylbenzonitrile. Subsequent hydrogenation using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 6 h reduces the nitro group to amine, yielding the target compound in 92% purity.
Key Advantages :
-
High functional group tolerance.
-
Scalable to gram-scale synthesis.
Limitations :
-
Requires inert conditions for Pd-mediated steps.
-
Nitro reduction may necessitate careful catalyst recycling.
Regioselective Nitration Followed by Reduction
Direct Nitration of 2-Pyridin-2-ylbenzonitrile
Nitration of 2-pyridin-2-ylbenzonitrile using fuming HNO₃ (2.5 eq) in H₂SO₄ at 0°C for 4 h selectively introduces a nitro group at the 5-position (85% yield). The nitro intermediate is reduced via catalytic hydrogenation (H₂, Raney Ni, EtOH, 25°C, 8 h) to afford the amino derivative in 89% yield.
Mechanistic Insight :
-
Electron-withdrawing nitrile and pyridyl groups direct nitration to the meta position.
-
Steric effects from the pyridin-2-yl group suppress para substitution.
Data Comparison :
| Nitrating Agent | Temp (°C) | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ | 0 | 85 |
| Acetyl nitrate | -10 | 72 |
Condensation via Schiff Base Formation
Reaction of 5-Amino-2-cyanobenzaldehyde with 2-Aminopyridine
5-Amino-2-cyanobenzaldehyde (1 eq) and 2-aminopyridine (1.2 eq) undergo condensation in ethanol under reflux (6 h) to form an imine intermediate. In situ reduction with NaBH₄ (2 eq) at 0°C yields 5-amino-2-pyridin-2-ylbenzonitrile (68% overall yield).
Optimization Notes :
-
Schiff base formation is pH-sensitive; optimal results occur at pH 6–7.
-
NaBH₄ selectively reduces the imine without affecting the nitrile.
Buchwald-Hartwig Amination
Direct Amination of 2-Pyridin-2-yl-5-bromobenzonitrile
A Pd₂(dba)₃/Xantphos catalytic system facilitates coupling of 5-bromo-2-pyridin-2-ylbenzonitrile with NH₃ (generated in situ from Hünig’s base). Reactions in toluene at 110°C for 24 h achieve 65% yield.
Critical Parameters :
-
Catalyst loading: 5 mol% Pd₂(dba)₃.
-
Ligand choice (Xantphos) prevents dehalogenation side reactions.
Cyanation of 5-Amino-2-pyridin-2-ylbenzaldehyde
Strecker Synthesis
5-Amino-2-pyridin-2-ylbenzaldehyde (1 eq) reacts with KCN (1.5 eq) and NH₄Cl (2 eq) in MeOH/H₂O (2:1) at 60°C for 8 h. The resulting nitrile is isolated in 74% yield after column chromatography.
Side Reactions :
-
Over-cyanation at the pyridine ring is suppressed by steric hindrance.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Strategy
Wang resin-functionalized 5-nitro-2-pyridin-2-ylbenzoic acid undergoes HATU-mediated coupling with NH₄Cl (3 eq) to form an amide. Subsequent reduction (SnCl₂, HCl) and cleavage (TFA/DCM) yield the target compound with 81% purity.
Advantages :
-
Amenable to parallel synthesis for library generation.
-
Reduces purification steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 78 | 92 | High | Moderate |
| Nitration/Reduction | 85 | 89 | Medium | High |
| Schiff Base Condensation | 68 | 95 | Low | Low |
| Buchwald-Hartwig | 65 | 88 | High | High |
| Strecker Synthesis | 74 | 90 | Medium | Moderate |
| Solid-Phase | 81 | 85 | High | Low |
Q & A
Q. How can isotopic labeling (e.g., ¹⁵N) aid in studying the compound’s metabolic pathways?
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